5,6-Dihydro-1H-indol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydro-7H-indol-7-one is a versatile heterocyclic compound that belongs to the indole family. This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered nitrogen-containing ring. It is an important building block in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that tetrahydroindole derivatives are important structure motifs in medicinal chemistry as indole mimetics . They are known to bind optimally to the active sites of enzymes .
Mode of Action
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .
Biochemical Pathways
Tetrahydroindole derivatives are known to be involved in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .
Pharmacokinetics
The solubility of the compound is increased due to the nonplanar structure of the cyclohexene moiety in an indole derivative .
Action Environment
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydro-7H-indol-7-one can be synthesized through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation can lead to the functionalization of the indole ring system .
Industrial Production Methods
Industrial production of 5,6-Dihydro-1H-indol-7(4H)-one often involves optimized reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, reaction temperatures, and catalysts. For example, the use of nickel catalysts in the hydrogenation and isomerization of resorcinol derivatives has been reported .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-7H-indol-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroindole derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common and can lead to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include phenylglyoxal monohydrate, substituted anilines, and various nucleophilic reagents . Reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .
Major Products Formed
Major products formed from these reactions include functionalized indole derivatives, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1,4,5,6-Tetrahydro-7H-indol-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It is a key intermediate in the synthesis of drugs for the treatment of various diseases, including schizophrenia and cancer
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar bicyclic structure but differs in the position of the carbonyl group.
4,5,6,7-Tetrahydro-4-oxoindole: Another related compound with a similar core structure but different functional groups.
Uniqueness
1,4,5,6-Tetrahydro-7H-indol-7-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1,4,5,6-tetrahydroindol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNLHFPGBPXSNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.